2H-arsole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

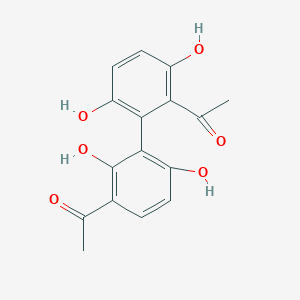

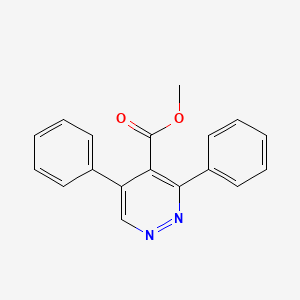

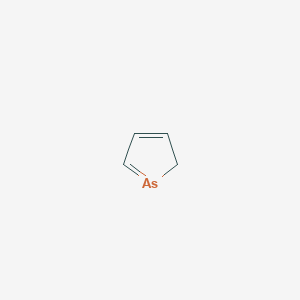

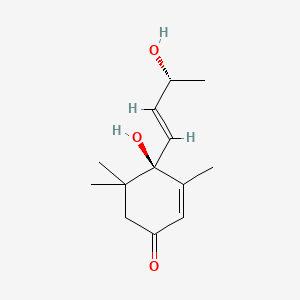

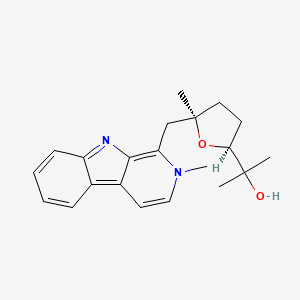

2H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 1 and 3. It is a tautomer of a 3H-arsole and a 1H-arsole.

Wissenschaftliche Forschungsanwendungen

Structural and Optical Properties

- Arsoles demonstrate promising functional properties as heteroles. The synthesis of 2,5-diarylarsoles using non-volatile arsenic intermediates has enhanced their accessibility. These compounds exhibit properties similar to phospholes, including emission colors, quantum yields, and energy levels of frontier orbitals. Additionally, arsoles have been found to display mechanochromic properties (Ishidoshiro, Imoto, Tanaka, & Naka, 2016).

Photophysical Properties and Molecular Structure

- Benzo[b]arsole derivatives, as arsenic analogues of indole, have been studied for their structural and photophysical properties. Adjustments in substituents on the luminescent center and metal-coordination to the arsenic atom significantly affect their emission color and quantum yield. This study provides insights into the structure-property relationship of benzo[b]arsole derivatives (Ishijima, Tanaka, Imoto, & Naka, 2020).

Stability and Optical Properties

- 2,5-Diarylarsoles synthesized from nonvolatile arsenic precursors have demonstrated higher stability in the air compared to their phosphole counterparts. The arsenic atoms in these compounds adopt a trigonal pyramidal structure, influencing the s-character of the lone pair. These compounds exhibit intense emission in both solutions and solid state, with the ability to modify optical properties through transition-metal coordination (Ishidoshiro et al., 2015).

Organic Photovoltaic Applications

- Arsole-derived conjugated polymers represent a new class in organic electronics. These polymers, incorporating dithieno[3,2-b:2',3'-d]arsole units, have been used in bulk heterojunction solar cells, displaying high open circuit voltages and conversion efficiencies around 4% (Green et al., 2019).

Aromaticity and Stability in Fused-Ring Systems

- Comparing the properties of arsenic-containing arsoles with phosphole analogues has revealed insights into their aromatic character and stability. Arsole derivatives exhibit good stability in ambient air, with no formation of arsole oxide upon storage. Their optical properties differ subtly from phosphole derivatives, suggesting potential for tuning optoelectronic properties in such materials (Green et al., 2017).

Emission Behaviors and AIE Properties

- Tetraaryl-1-phenylarsoles have been synthesized, showing aggregation-induced emission (AIE) properties. These arsoles exhibit intense emission in solid states, with quantum yields up to 0.61, while their solutions are weakly emissive. The study highlights the impact of aryl groups on the frontier orbitals and the aromaticity of the arsole core (Imoto, Urushizaki, Kawashima, & Naka, 2018).

Eigenschaften

Molekularformel |

C4H5As |

|---|---|

Molekulargewicht |

128 g/mol |

IUPAC-Name |

2H-arsole |

InChI |

InChI=1S/C4H5As/c1-2-4-5-3-1/h1-3H,4H2 |

InChI-Schlüssel |

FSEACDQJKJPNJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC=[As]1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

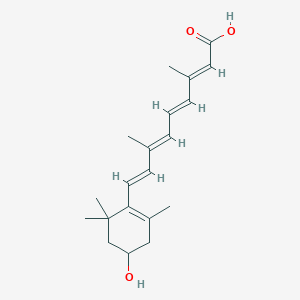

![(2Z,5R)-4-methyl-2-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]spiro[1,4-diazabicyclo[3.2.1]octane-7,4'-cyclohexane]-1'-one](/img/structure/B1250992.png)